molecular formula C17H10F6N4 B2423973 2-(trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline CAS No. 338962-25-7

2-(trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline

Cat. No.: B2423973
CAS No.: 338962-25-7
M. Wt: 384.285
InChI Key: HMFMVXTYBMTYPL-PGGKNCGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline typically involves the reaction of 4-(trifluoromethyl)benzenecarbaldehyde with 3-(trifluoromethyl)-2-quinoxalinylhydrazine. The reaction is usually carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline involves its interaction with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. The hydrazone linkage can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline is unique due to the combination of trifluoromethyl groups, a hydrazone linkage, and a quinoxalinyl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(trifluoromethyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N4/c18-16(19,20)11-7-5-10(6-8-11)9-24-27-15-14(17(21,22)23)25-12-3-1-2-4-13(12)26-15/h1-9H,(H,26,27)/b24-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFMVXTYBMTYPL-PGGKNCGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=CC=C(C=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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